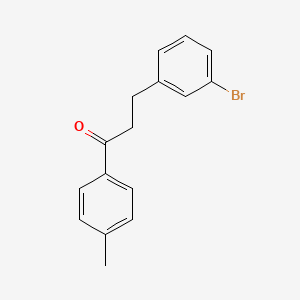

3-(3-Bromophenyl)-4'-methylpropiophenone

Description

3-(3-Bromophenyl)-4'-methylpropiophenone is a brominated aromatic ketone with the molecular formula C₁₆H₁₅BrO. It features a propiophenone backbone substituted with a bromine atom at the 3-position of one phenyl ring and a methyl group at the 4'-position of the other phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity and structural adaptability . Its synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation, often optimized via microwave-assisted methods to enhance yield and purity .

Properties

IUPAC Name |

3-(3-bromophenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAUIRRFEJYLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-4’-methylpropiophenone typically involves the bromination of 4’-methylpropiophenone. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenyl ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Bromophenyl)-4’-methylpropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium methoxide in methanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in ethanol, room temperature.

Major Products Formed

Substitution: Formation of 3-(3-methoxyphenyl)-4’-methylpropiophenone.

Oxidation: Formation of 3-(3-bromophenyl)-4’-methylbenzoic acid.

Reduction: Formation of 3-(3-bromophenyl)-4’-methylpropiophenol.

Scientific Research Applications

3-(3-Bromophenyl)-4’-methylpropiophenone has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It is used as a starting material for the synthesis of drug candidates.

Material Science: It is used in the preparation of functional materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-4’-methylpropiophenone is primarily based on its ability to interact with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its potential anticancer activity, where it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of halogen-substituted propiophenones. Key analogs and their structural distinctions include:

Key Insights :

- Bromine Position: Moving bromine from the 3- to 4-position (e.g., 3-(4-Bromophenyl)-3'-methylpropiophenone) alters molecular dipole moments and π-π stacking interactions, impacting crystallinity and solubility .

- α,β-Unsaturation : The presence of an α,β-unsaturated ketone (e.g., in chalcone derivatives) enhances cytotoxicity by enabling Michael addition reactions with biological thiols .

Key Insights :

- Microwave Efficiency: Brominated analogs achieve moderate yields (~55–62%) under high-temperature, short-duration conditions, whereas non-halogenated 4'-methylpropiophenone attains higher yields via traditional methods .

- Steric Effects : Bulky substituents (e.g., isopropyl in compound 4) reduce yield due to hindered reaction kinetics .

Key Insights :

- Substituent Bulk : Isopropyl groups improve potency, likely by enhancing lipophilicity and target binding .

Biological Activity

3-(3-Bromophenyl)-4'-methylpropiophenone, also known by its CAS number 898781-99-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-(3-Bromophenyl)-4'-methylpropiophenone typically involves the reaction of 3-bromobenzoyl chloride with 4-methylpropiophenone in the presence of a suitable base. The compound features a bromine atom at the para position of the phenyl ring and a methyl group at the ortho position on the other phenyl ring, contributing to its unique chemical reactivity.

2.1 Antimicrobial Properties

Research has indicated that derivatives of 3-(3-Bromophenyl)-4'-methylpropiophenone exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various drug-resistant bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at low concentrations, highlighting its potential as an antibacterial agent.

| Compound | Target Bacteria | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 3-(3-Bromophenyl)-4'-methylpropiophenone | A. baumannii | 10 | 18 |

| 3-(3-Bromophenyl)-4'-methylpropiophenone | K. pneumoniae | 20 | 15 |

2.2 Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies using various cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of key signaling pathways, such as the PI3K/Akt pathway.

The biological activity of 3-(3-Bromophenyl)-4'-methylpropiophenone is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and leading to altered cellular responses.

Case Study 1: Antibacterial Efficacy

In a recent study published in MDPI, the antibacterial efficacy of various derivatives was assessed against multi-drug resistant strains. The compound demonstrated superior activity compared to standard antibiotics, indicating its potential as a new therapeutic agent for treating resistant infections .

Case Study 2: Anticancer Research

Another study focused on the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound .

5. Conclusion

The biological activity of 3-(3-Bromophenyl)-4'-methylpropiophenone showcases promising antimicrobial and anticancer properties, supported by various studies indicating its potential as a therapeutic agent. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic applicability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.